2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
Description
2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide (CAS: 1574359-74-2) is a synthetic organic compound with a molecular formula of C23H26N4O2 and a molecular weight of 390.5 g/mol . The structure comprises two key moieties:
- A tetrahydrocarbazole group (2,3,4,9-tetrahydro-1H-carbazol-1-yl), a polycyclic aromatic system known for its role in modulating biological activity, particularly in kinase inhibition or receptor binding .
Properties
Molecular Formula |
C23H26N4O2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
InChI |
InChI=1S/C23H26N4O2/c28-21(14-27-22(29)13-15-7-2-1-3-10-18(15)26-27)24-20-12-6-9-17-16-8-4-5-11-19(16)25-23(17)20/h4-5,8,11,13,20,25H,1-3,6-7,9-10,12,14H2,(H,24,28) |
InChI Key |
AEHHSGRWVOSDJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3CCCC4=C3NC5=CC=CC=C45 |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Ketoacid Preparation : Glutaric anhydride is reacted with substituted thiophenes or arylacetic acids to form γ-ketoacids.
-
Hydrazine Cyclization : The ketoacid intermediate is treated with hydrazine hydrate in ethanol under reflux to yield the pyridazinone ring.
A mixture of 2-(5-oxo-6,7,8,9-tetrahydro-5H-benzoannulen-6-yl)acetic acid (5.7 g, 26.1 mmol) and hydrazine hydrate (1.6 mL, 32.7 mmol) in ethanol (20 mL) was refluxed for 2 hours. The product, 4a,5,6,7-tetrahydro-2H-benzocyclohepta[c]pyridazin-3(4H)-one, was isolated in 84% yield after cooling and filtration.
Optimization Notes :
Synthesis of the 2,3,4,9-Tetrahydro-1H-Carbazol-1-Amine
The tetrahydrocarbazole component is synthesized via Fischer indole synthesis or pyrrole-epoxide cyclization (Figure 2).
Fischer Indole Route :
-
Pyrrole Derivative Preparation : Substituted pyrroles are reacted with (haloalkyl)oxiranes.
-
Cyclization : The intermediate undergoes acid-catalyzed cyclization to form the tetrahydrocarbazole scaffold.
1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (2 g) was treated with N,N,N',N'-tetramethyldiaminomethane in acetic anhydride. After 24 hours under reflux, the product was purified via acetonitrile recrystallization (62% yield).
Epoxide-Mediated Cyclization :
Epichlorohydrin reacts with substituted amines in the presence of Lewis acids (e.g., BF₃·Et₂O) to form the tetrahydrocarbazole core.
Critical Parameters :
Acetamide Coupling Strategies
The final step involves conjugating the cyclohepta[c]pyridazin-3-one acetic acid derivative with the tetrahydrocarbazole amine (Figure 3).
Activation and Coupling:
-
Acid Chloride Formation : The acetic acid moiety is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride.
-
Amide Bond Formation : The acyl chloride reacts with the tetrahydrocarbazole amine in the presence of a base (e.g., triethylamine).
Alternative Method :
A solution of 2-(3-oxo-cyclohepta[c]pyridazin-2-yl)acetic acid (1.2 eq) and HBTU (1.5 eq) in dry DMF was stirred with 2,3,4,9-tetrahydro-1H-carbazol-1-amine (1.0 eq) at room temperature for 12 hours. The product was isolated via column chromatography (silica gel, ethyl acetate/hexane).
Comparative Analysis of Synthetic Routes
Optimization and Scale-Up Considerations
-
Solvent Systems :
-
Catalysts :
-
Purification :
Emerging Methodologies
Recent advances include flow chemistry for continuous synthesis of pyridazinones and enzyme-mediated amidation to enhance stereochemical control .
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating binding affinities and specificities with various biological targets.
Medicine
In medicine, 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide could be explored for its potential therapeutic properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties might make it suitable for use in specialty chemicals or advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Key Observations:
Molecular Weight and Complexity : The target compound (390.5 g/mol) is intermediate in size compared to the trifluoromethyl-benzimidazole analog (433.43 g/mol) and the smaller cyclopropyl derivative (261.32 g/mol) . The trifluoromethyl group in the benzimidazole analog increases lipophilicity and metabolic stability, which may enhance bioavailability .
Hydrogen-Bonding Capacity : The tetrahydrocarbazole and benzimidazole derivatives exhibit higher hydrogen-bond acceptor counts (6–7 vs. 4 in the cyclopropyl analog), suggesting stronger interactions with polar biological targets (e.g., enzymes, receptors) .
Polarity : The trifluoromethyl-benzimidazole analog likely has the highest TPSA (~95 Ų), correlating with reduced cell permeability but improved solubility in aqueous media .
Biological Activity
The compound 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological properties based on available research findings, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
This compound features a unique bicyclic structure that combines elements of pyridazine and carbazole. The presence of multiple functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance:
- A study demonstrated that pyridazine derivatives could induce apoptosis in cancer cells through the activation of caspase pathways and mitochondrial dysfunction .
- Another investigation highlighted the cytotoxic effects of similar compounds against breast cancer cell lines, showing IC50 values in the micromolar range .
Neuroprotective Effects
The carbazole moiety is known for its neuroprotective properties. Research indicates that compounds containing carbazole structures can protect neuronal cells from oxidative stress and apoptosis:
- A study reported that carbazole derivatives could inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Through mitochondrial pathways, leading to increased caspase activity and subsequent cell death.
- Neuroprotection : By modulating oxidative stress responses and inflammatory pathways.
Case Study 1: Anticancer Efficacy
In an experiment involving various cancer cell lines (e.g., HeLa and MCF-7), the compound was tested for its cytotoxicity. Results showed a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations (10–30 µM). The mechanism was linked to mitochondrial dysfunction as evidenced by changes in mitochondrial membrane potential.
Case Study 2: Neuroprotective Properties
In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS). This suggests a protective effect against oxidative damage.
Data Summary
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis typically involves multi-step reactions starting with the functionalization of the cycloheptapyridazinone and carbazole moieties. Critical steps include:
- Coupling reactions : Amide bond formation between the cycloheptapyridazine acetic acid derivative and the carbazole amine group under peptide-coupling conditions (e.g., HATU/DIPEA in DMF) .
- Purification : Use of column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the final product. Challenges include low yields due to steric hindrance from the fused rings and sensitivity to oxidation .
- Analytical validation : Confirm purity via HPLC (>95%) and structural integrity via / NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the molecular structure be unequivocally confirmed?
A combination of spectroscopic and computational methods is essential:
- X-ray crystallography : Resolve the stereochemistry of the cyclohepta[c]pyridazinone core and confirm hydrogen bonding between the amide and carbazole groups .
- NMR assignments : Analyze - COSY and HSQC spectra to map proton-proton coupling and carbon environments, particularly for the fused heterocycles .
- Computational modeling : Compare experimental IR spectra with density functional theory (DFT)-calculated vibrational modes to validate tautomeric forms .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Focus on systematic modifications to the core structure:
- Variation of substituents : Introduce electron-withdrawing groups (e.g., -NO, -CF) on the carbazole ring to enhance binding affinity with hydrophobic enzyme pockets. Use Suzuki-Miyaura coupling for regioselective functionalization .
- Scaffold hopping : Replace the cycloheptapyridazinone with smaller rings (e.g., pyridone) to assess steric effects on target engagement .
- In silico screening : Perform molecular docking (AutoDock Vina) against proposed targets (e.g., kinase domains) to prioritize derivatives for synthesis .
Q. How should conflicting data on in vitro vs. in vivo efficacy be resolved?
Discrepancies often arise from metabolic instability or off-target effects. Mitigation strategies include:
- Metabolic profiling : Incubate the compound with liver microsomes to identify major metabolites (LC-MS/MS) and modify vulnerable sites (e.g., methyl groups on the carbazole) .
- Target deconvolution : Use CRISPR-Cas9 knockout models or proteome-wide affinity pulldowns to validate primary targets .
- Dose-response optimization : Apply factorial design experiments (DoE) to balance efficacy and toxicity in animal models .
Q. What methodologies are recommended for assessing physicochemical stability?
Stability under physiological conditions is critical for drug-likeness:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC. The amide bond is prone to hydrolysis in acidic conditions .
- Photostability : Expose solid and solution forms to UV light (ICH Q1B guidelines) to detect photodegradants .
- Thermal analysis : Use differential scanning calorimetry (DSC) to identify polymorphic transitions affecting solubility .
Methodological Considerations
Q. How to address low reproducibility in biological assays?
Inconsistent results may stem from compound aggregation or assay interference:
- Aggregation testing : Measure dynamic light scattering (DLS) in assay buffers; add detergents (e.g., 0.01% Tween-20) to disperse aggregates .
- Counter-screening : Test against orthogonal assays (e.g., fluorescence quenching vs. radiometric assays) to rule out false positives .
- Rigorous controls : Include vehicle-only and known inhibitor groups in each experiment to normalize batch effects .
Q. What computational tools are effective for predicting ADMET properties?
Leverage hybrid approaches for accuracy:
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate permeability (LogP), cytochrome P450 inhibition, and hERG channel liability .
- Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration (GROMACS) by modeling partition coefficients in lipid bilayers .
- Toxicophore mapping : Apply Derek Nexus to flag structural alerts (e.g., reactive Michael acceptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
